molecular formula C8H13N3O B8565031 N-(5-Methoxy-3-pyridyl)-ethylenediamine

N-(5-Methoxy-3-pyridyl)-ethylenediamine

Cat. No.: B8565031
M. Wt: 167.21 g/mol
InChI Key: CZUOKZHSKPPDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Methoxy-3-pyridyl)-ethylenediamine is a substituted ethylenediamine derivative featuring a 5-methoxy-3-pyridyl group attached to the ethylenediamine backbone. This compound is of interest in medicinal and analytical chemistry due to its structural versatility.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N'-(5-methoxypyridin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C8H13N3O/c1-12-8-4-7(5-10-6-8)11-3-2-9/h4-6,11H,2-3,9H2,1H3

InChI Key

CZUOKZHSKPPDOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)NCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(5-Methoxy-3-pyridyl)-ethylenediamine, highlighting differences in substituents, applications, and properties:

Compound Substituents Applications Key Findings
N-(1-Naphthyl)-ethylenediamine 1-Naphthyl group Spectrophotometric coupling agent (Bratton-Marshall reaction) Forms stable diazo derivatives for detecting thiols, sulfonamides, and amines.
N,N-Dimethyl-N'-(3-thenyl)-N'-(2-pyridyl)ethylenediamine (Thenfadil) 3-Thenyl and 2-pyridyl groups Antihistaminic drug Higher intravenous toxicity in hamsters compared to tripelennamine.
This compound (Target) 5-Methoxy-3-pyridyl group Hypothesized use in analytical/pharmaceutical chemistry (extrapolated from analogs) Methoxy group may enhance solubility and electronic reactivity vs. naphthyl.

Structural and Functional Analysis

  • Analytical Utility : N-(1-Naphthyl)-ethylenediamine’s success in spectrophotometry suggests that the target compound could be optimized for detecting aromatic amines or indoles, with the methoxy group offering tunable detection wavelengths .

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